3-Bromo-5-(1H-imidazol-1-yl)pyridine
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Overview
Description
3-Bromo-5-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Scientific Research Applications
3-Bromo-5-(1H-imidazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
Target of Action
3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a broad range of targetsImidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets through hydrogen bonding due to the presence of two nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that this compound could have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Based on the known biological activities of imidazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .
Action Environment
For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which suggests that changes in pH could potentially influence its interaction with its targets.
Future Directions
Imidazole derivatives have attracted substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1H-imidazol-1-yl)pyridine typically involves the bromination of 5-(1H-imidazol-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of de-brominated pyridine or modified imidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-5-iodopyridine
- 5-Bromo-3-(1H-imidazol-1-yl)pyridine
Uniqueness
3-Bromo-5-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a brominated pyridine ring and an imidazole moiety. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-5-imidazol-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBDKMZPHTEQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596306 |
Source
|
Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263868-66-2 |
Source
|
Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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